molecular formula C7H6BrF2NO B13021403 4-Bromo-2-(difluoromethoxy)-3-methylpyridine

4-Bromo-2-(difluoromethoxy)-3-methylpyridine

Cat. No.: B13021403
M. Wt: 238.03 g/mol
InChI Key: IISLOSLAVRFINF-UHFFFAOYSA-N
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Description

4-Bromo-2-(difluoromethoxy)-3-methylpyridine is an organic compound with the molecular formula C7H6BrF2NO It is a pyridine derivative that contains bromine, fluorine, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(difluoromethoxy)-3-methylpyridine typically involves multi-step reactions. One common method includes the bromination of 2-(difluoromethoxy)-3-methylpyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane . The reaction is usually carried out at low temperatures to control the reactivity and yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of reagents and solvents may be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(difluoromethoxy)-3-methylpyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Bromo-2-(difluoromethoxy)-3-methylpyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(difluoromethoxy)-3-methylpyridine depends on its specific application. In biochemical studies, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(difluoromethoxy)pyridine
  • 4-Bromo-2,5-difluorobenzoic acid
  • 4-Bromo-2-fluorobenzoic acid

Uniqueness

4-Bromo-2-(difluoromethoxy)-3-methylpyridine is unique due to the presence of both bromine and difluoromethoxy groups, which can impart distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer advantages in terms of stability, solubility, and specificity in various applications .

Properties

Molecular Formula

C7H6BrF2NO

Molecular Weight

238.03 g/mol

IUPAC Name

4-bromo-2-(difluoromethoxy)-3-methylpyridine

InChI

InChI=1S/C7H6BrF2NO/c1-4-5(8)2-3-11-6(4)12-7(9)10/h2-3,7H,1H3

InChI Key

IISLOSLAVRFINF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1OC(F)F)Br

Origin of Product

United States

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